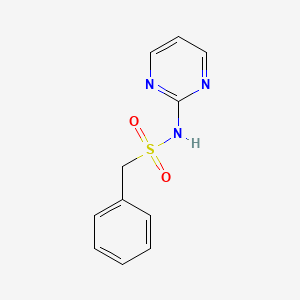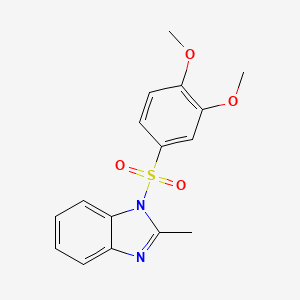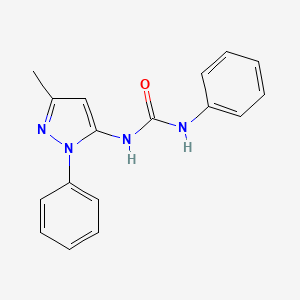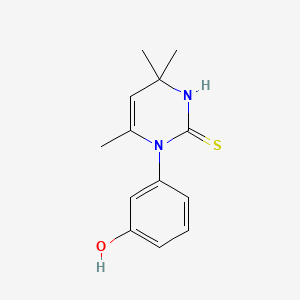![molecular formula C21H25N3O B5641945 N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE](/img/structure/B5641945.png)
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the reaction of the alkylated benzodiazole with phenylacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}-2-PHENYLACETAMIDE: shares structural similarities with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzodiazole and phenylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-16(2)15-24-19-11-7-6-10-18(19)23-20(24)12-13-22-21(25)14-17-8-4-3-5-9-17/h3-11,16H,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJTZXICTDIJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B5641862.png)
methanone](/img/structure/B5641864.png)
![1-(2,3-dihydro-1H-inden-2-yl)-5-[1-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5641870.png)
![3,4-DIMETHOXY-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5641877.png)

![(3R*,4R*)-3-cyclopropyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-3-pyrrolidinol](/img/structure/B5641891.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5641892.png)
![(3aR,6aR)-5-(propan-2-ylcarbamoyl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B5641900.png)



![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5641928.png)
![2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B5641932.png)
![N-(3-hydroxy-3-phenylpropyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5641939.png)
